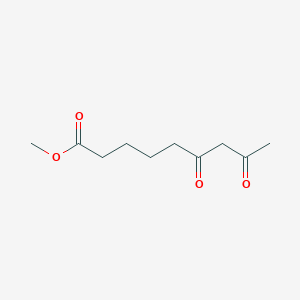![molecular formula C17H28N2O B14585960 Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]- CAS No. 61581-03-1](/img/structure/B14585960.png)
Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]- is a complex organic compound featuring a morpholine ring substituted with a methylene group and a piperidinylmethyl group attached to a cyclohexene ring. This compound is notable for its unique structure, which combines elements of both morpholine and piperidine, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the piperidinylmethyl group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Formation of the morpholine ring: This can be synthesized by the reaction of diethanolamine with sulfuric acid, followed by cyclization.
Final assembly: The final step involves the coupling of the morpholine and piperidinylmethyl-cyclohexene intermediates under specific conditions to form the target compound.
Analyse Chemischer Reaktionen
Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the piperidinylmethyl group, where halides or other nucleophiles replace existing substituents.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways: It can influence signaling pathways involved in cell growth, apoptosis, and inflammation, making it a potential candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]- can be compared with other similar compounds such as:
Piperidine derivatives: These compounds share the piperidine ring structure but differ in their substituents and overall activity.
Morpholine derivatives: These compounds have the morpholine ring but may lack the piperidinylmethyl and cyclohexene components.
Cyclohexene derivatives: These compounds contain the cyclohexene ring but differ in their additional functional groups.
The uniqueness of Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]- lies in its combined structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61581-03-1 |
|---|---|
Molekularformel |
C17H28N2O |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
4-[6-methylidene-2-(piperidin-1-ylmethyl)cyclohexen-1-yl]morpholine |
InChI |
InChI=1S/C17H28N2O/c1-15-6-5-7-16(14-18-8-3-2-4-9-18)17(15)19-10-12-20-13-11-19/h1-14H2 |
InChI-Schlüssel |
GUZICDZAWQLVFF-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCCC(=C1N2CCOCC2)CN3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
![Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride](/img/structure/B14585878.png)
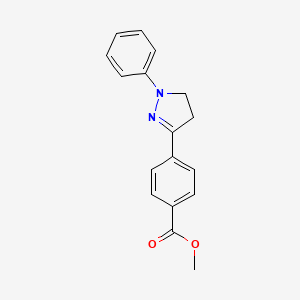



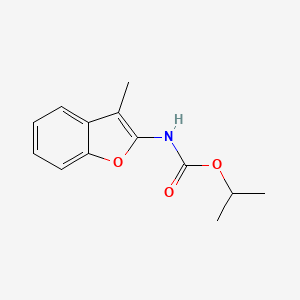
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)

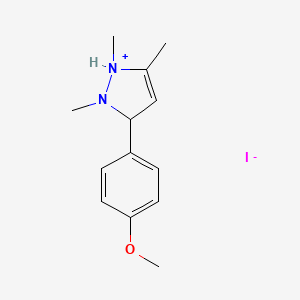
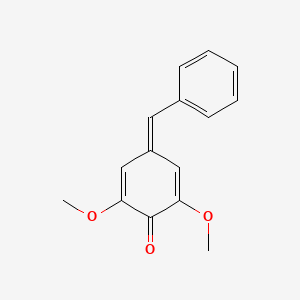
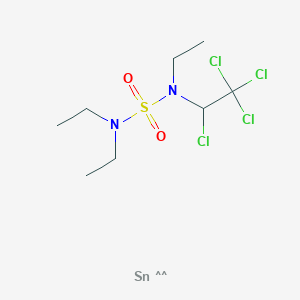
![Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]-](/img/structure/B14585940.png)
